molecular formula C13H21Cl2N3O2 B2502217 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride CAS No. 2059948-88-6

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride

Cat. No.: B2502217
CAS No.: 2059948-88-6
M. Wt: 322.23
InChI Key: MMRANHTXVFSUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H19N3O2.2HCl. It is a derivative of benzoic acid, featuring a piperazine ring, which is a common structural motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride typically involves the reaction of 4-aminobenzoic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-yl)benzoic acid dihydrochloride
  • 2-(4-Phenylpiperazin-1-yl)benzoic acid
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride

Uniqueness

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride is unique due to its specific structural features, which confer distinct biological activity. The presence of both the piperazine ring and the benzoic acid moiety allows for versatile interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

4-(2-piperazin-1-ylethylamino)benzoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRANHTXVFSUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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